(1R)-4,7,7-Trimethyl-3-oxo-2-oxabicyclo[2.2.1]heptane-1-carboxylic acid
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Overview
Description
(1R)-4,7,7-Trimethyl-3-oxo-2-oxabicyclo[221]heptane-1-carboxylic acid is a bicyclic compound characterized by its unique structure, which includes a bicyclo[221]heptane core
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (1R)-4,7,7-Trimethyl-3-oxo-2-oxabicyclo[2.2.1]heptane-1-carboxylic acid typically involves the following steps:
Cyclization Reaction: Starting from a suitable precursor, such as a cyclopentene derivative, the compound can be synthesized through a cyclization reaction. This often involves the use of a catalyst, such as palladium, to facilitate the formation of the bicyclic structure.
Carboxylation: The carboxylic acid group at the 1-position can be introduced via carboxylation reactions, often using carbon dioxide under high pressure and temperature conditions.
Industrial Production Methods: In an industrial setting, the production of this compound may involve:
Batch Processing: Utilizing large reactors to carry out the cyclization, oxidation, and carboxylation steps in sequence.
Continuous Flow Chemistry: Implementing continuous flow reactors to enhance efficiency and scalability, allowing for the continuous production of the compound with precise control over reaction conditions.
Types of Reactions:
Oxidation: The compound can undergo further oxidation reactions, potentially leading to the formation of additional oxo groups or carboxylic acids.
Reduction: Reduction reactions can convert the oxo group to a hydroxyl group, using reagents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in substitution reactions, where functional groups attached to the bicyclic core are replaced by other groups. Common reagents include halogens and nucleophiles.
Common Reagents and Conditions:
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogens (e.g., chlorine, bromine), nucleophiles (e.g., amines, alcohols).
Major Products:
Oxidation Products: Additional oxo or carboxylic acid derivatives.
Reduction Products: Hydroxyl derivatives.
Substitution Products: Various substituted bicyclic compounds.
Chemistry:
Organic Synthesis: Used as a building block for the synthesis of more complex molecules due to its reactive functional groups.
Catalysis: Acts as a ligand in catalytic reactions, facilitating the formation of desired products.
Biology and Medicine:
Drug Development: Potential precursor for the synthesis of pharmaceutical compounds, particularly those targeting specific enzymes or receptors.
Biological Studies: Used in studies to understand the interaction of bicyclic compounds with biological systems.
Industry:
Material Science: Incorporated into polymers and materials to enhance their properties, such as rigidity and thermal stability.
Agrochemicals: Utilized in the synthesis of agrochemical products, including pesticides and herbicides.
Mechanism of Action
The mechanism by which (1R)-4,7,7-Trimethyl-3-oxo-2-oxabicyclo[2.2.1]heptane-1-carboxylic acid exerts its effects involves its interaction with molecular targets, such as enzymes or receptors. The rigid bicyclic structure allows for specific binding interactions, while the functional groups can participate in various chemical reactions, modulating the activity of the target molecules.
Comparison with Similar Compounds
Bicyclo[2.2.1]heptane Derivatives: Compounds with similar bicyclic structures but different functional groups.
Oxabicyclo Compounds: Compounds with oxygen atoms incorporated into the bicyclic framework.
Uniqueness:
Functional Group Diversity: The presence of both oxo and carboxylic acid groups provides unique reactivity.
Rigid Structure: The bicyclic core imparts rigidity, influencing the compound’s interaction with other molecules.
By comparing (1R)-4,7,7-Trimethyl-3-oxo-2-oxabicyclo[2.2.1]heptane-1-carboxylic acid with these similar compounds, its unique combination of functional groups and structural features can be highlighted, showcasing its potential in various applications.
Properties
IUPAC Name |
(1R)-4,7,7-trimethyl-3-oxo-2-oxabicyclo[2.2.1]heptane-1-carboxylic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H14O4/c1-8(2)9(3)4-5-10(8,6(11)12)14-7(9)13/h4-5H2,1-3H3,(H,11,12)/t9?,10-/m0/s1 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KPWKPGFLZGMMFX-AXDSSHIGSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(C2(CCC1(OC2=O)C(=O)O)C)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1([C@]2(CCC1(C(=O)O2)C)C(=O)O)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
198.22 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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